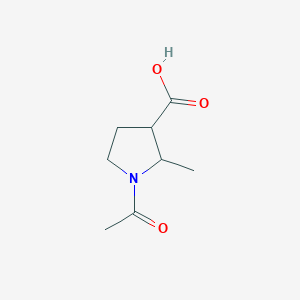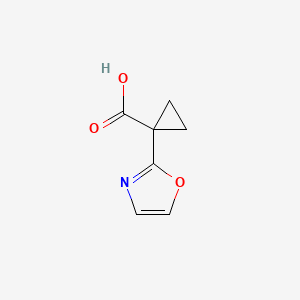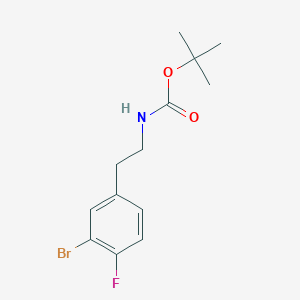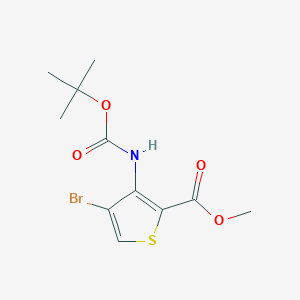
Methyl 4-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle that is widely used in organic synthesis due to its stability and reactivity. The compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester group attached to the thiophene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate typically involves multiple steps:
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated thiophene undergoes nucleophilic substitution with tert-butyl carbamate to introduce the Boc-protected amino group.
Esterification: The carboxylic acid group on the thiophene ring is esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Explored for its role in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including organic semiconductors and conductive polymers.
作用机制
The mechanism of action of methyl 4-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate depends on its specific application
Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
Boc-Protected Amino Group: Provides a protected amine that can be deprotected under acidic conditions to yield a free amine, which can then participate in further reactions.
Methyl Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which can form hydrogen bonds or ionic interactions with biological targets.
相似化合物的比较
Similar Compounds
Methyl 4-bromo-3-amino-thiophene-2-carboxylate: Lacks the Boc protection on the amino group, making it more reactive but less stable.
Methyl 4-chloro-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it can undergo.
Uniqueness
Methyl 4-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate is unique due to the combination of its functional groups, which provide a balance of stability and reactivity. The Boc protection allows for selective deprotection and further functionalization, while the bromine atom enables a wide range of substitution reactions.
属性
分子式 |
C11H14BrNO4S |
|---|---|
分子量 |
336.20 g/mol |
IUPAC 名称 |
methyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate |
InChI |
InChI=1S/C11H14BrNO4S/c1-11(2,3)17-10(15)13-7-6(12)5-18-8(7)9(14)16-4/h5H,1-4H3,(H,13,15) |
InChI 键 |
VFXXZLMEBLOPMD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1Br)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


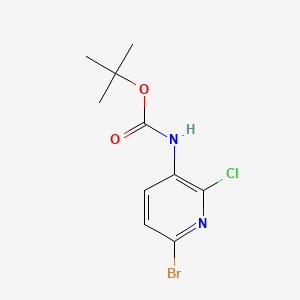
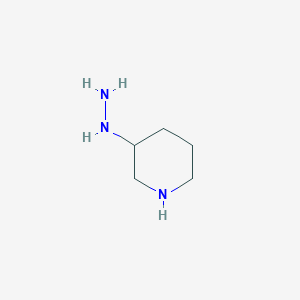
![4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13489920.png)
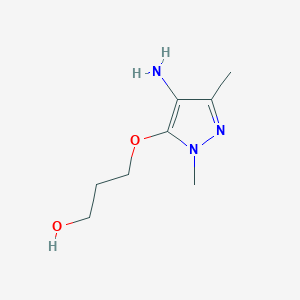
![Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13489938.png)

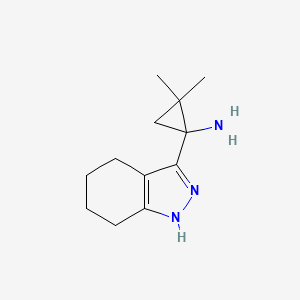
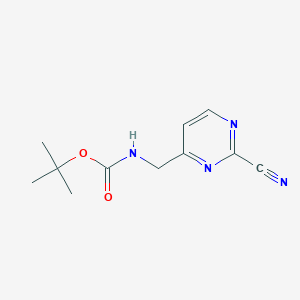
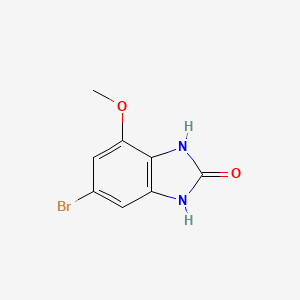
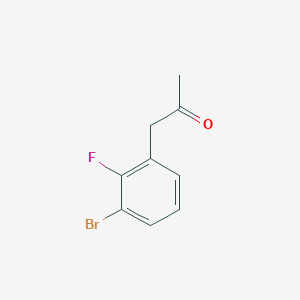
![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione](/img/structure/B13489987.png)
